2-hydroxy-6-(1-phenylethyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino pyrimidines. This compound is characterized by its unique structure, which includes phenylethyl and phenylethyl groups attached to a diazino pyrimidine core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diazino Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Phenylethyl Groups: The phenylethyl groups can be introduced via Friedel-Crafts alkylation reactions using phenylethyl halides and a Lewis acid catalyst such as aluminum chloride.
Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and high yields.
Optimization of Reaction Parameters: Such as temperature, pressure, and catalyst concentration to maximize efficiency.
Scalable Purification Techniques: Including large-scale chromatography or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Undergoes nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazino pyrimidines.
Scientific Research Applications
6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, or nucleic acids.
Pathways Involved: Can modulate signaling pathways related to cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 6-(1-Phenylethyl)-1-(2-phenylethyl)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
- Structural Features : The presence of phenylethyl groups attached to the diazino pyrimidine core.
- Chemical Properties : Unique reactivity patterns and potential biological activities.
Properties
Molecular Formula |
C22H24N4O2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
6-(1-phenylethyl)-1-(2-phenylethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H24N4O2/c1-16(18-10-6-3-7-11-18)25-14-19-20(23-15-25)26(22(28)24-21(19)27)13-12-17-8-4-2-5-9-17/h2-11,16,23H,12-15H2,1H3,(H,24,27,28) |
InChI Key |
JNPLFIHBGLMUDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC3=C(NC2)N(C(=O)NC3=O)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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